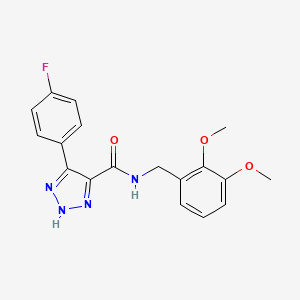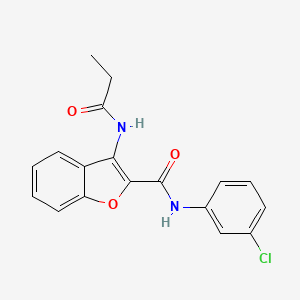![molecular formula C16H15NO2 B2515115 2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile CAS No. 1461707-82-3](/img/structure/B2515115.png)
2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile is a chemical compound that is likely to be of interest due to its structural features, which include a benzyloxy substituent and a methoxyacetonitrile group. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some of the properties and synthetic routes for this compound.
Synthesis Analysis
The synthesis of related compounds often involves the formation of carbon-nitrogen bonds and the introduction of substituents through various chemical reactions. For instance, the synthesis of 2-(2-hydroxyphenyl)acetonitriles is achieved through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . This suggests that a similar approach could be adapted for the synthesis of this compound by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been determined using X-ray crystallography. For example, the crystal structure of 6,7-dihydro-2-methoxy-4-substituted-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile was elucidated, revealing the configuration of the cyclohepta ring and the positions of the methoxy and carbonitrile groups . This information can be valuable when predicting the molecular geometry and potential reactive sites of this compound.
Chemical Reactions Analysis
The reactivity of compounds with similar functional groups can provide insights into the chemical behavior of this compound. For example, the electrochemical oxidation of 2-phenyl-1,2-benzisoselenazol-3(2H)-one and its derivatives in dried acetonitrile suggests that the methoxy group can influence the oxidation process . Additionally, the formation of selenoxides from the corresponding cation radicals indicates that the presence of electron-donating groups can affect the stability and reactivity of intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be inferred from studies on similar structures. For instance, polymorphism and crystal-crystal transformations of α-[(4'-methoxyphenyl)methylene]-4-nitro-benzeneacetonitrile show that different polymorphs can exhibit variations in properties such as second-harmonic generation (SHG) efficiency . This suggests that this compound may also exhibit polymorphism, which could affect its optical properties.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
Compounds similar to 2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile are often explored in the context of synthetic chemistry and drug development. For instance, research on benzoxaboroles highlights the structural and synthetic versatility of benzyl and methoxy substituted compounds for producing pharmaceuticals with a wide range of biological activities. Benzoxaboroles, in particular, have been noted for their antimicrobial properties and their role as building blocks in organic synthesis, pointing towards the potential of this compound in similar applications (Adamczyk-Woźniak et al., 2009).
Anticancer Research
The study of synthetic phenolic antioxidants, including derivatives similar to this compound, has shown potential in anticancer research. Such compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The therapeutic applications of these compounds, including their antioxidative properties, suggest a promising avenue for cancer treatment and prevention research (Liu & Mabury, 2020).
Neurodegenerative Disease Research
Amyloid imaging in Alzheimer's disease research involves compounds that can bind to amyloid plaques in the brain, indicating potential research applications for structurally related compounds. The development of amyloid imaging ligands, such as those based on benzyl and methoxy groups, is crucial for early detection and treatment of Alzheimer’s disease (Nordberg, 2007).
Environmental Remediation
The treatment of organic pollutants using oxidoreductive enzymes has seen the application of redox mediators similar to this compound. These studies suggest the potential of such compounds in enhancing the degradation efficiency of recalcitrant pollutants in wastewater, indicating a role in bioremediation technologies (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
2-methoxy-2-(4-phenylmethoxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-16(11-17)14-7-9-15(10-8-14)19-12-13-5-3-2-4-6-13/h2-10,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZPDFWHTKMGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


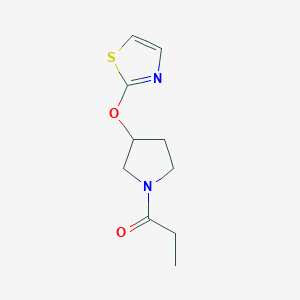
![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)
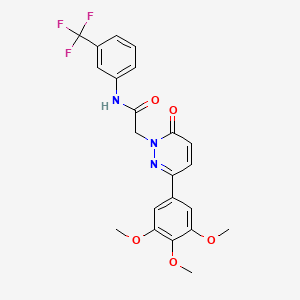
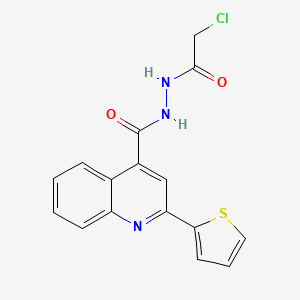
![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)
![N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2515044.png)
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2515045.png)
![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)
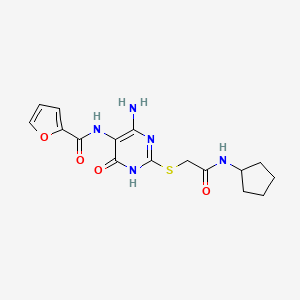
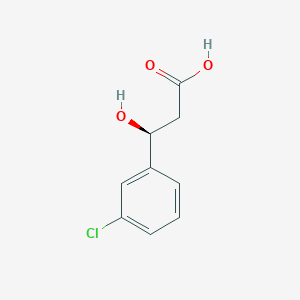
![4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2515052.png)
